

# Unveiling Resistance: Using CRISPR/Cas9 to Interrogate KRAS G12C Inhibitor Efficacy

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## Compound of Interest

Compound Name: KRAS G12C inhibitor 27

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## Application Note & Protocol

**Audience:** Researchers, scientists, and drug development professionals in oncology and functional genomics.

**Abstract:** The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant advancement in cancer therapy. However, both intrinsic and acquired resistance limit their clinical efficacy. This document provides a detailed guide on utilizing genome-wide CRISPR/Cas9 loss-of-function screens to systematically identify and characterize genes and pathways that modulate sensitivity to KRAS G12C inhibitors. The protocols and data presented herein offer a framework for discovering novel therapeutic targets to overcome resistance and enhance patient outcomes.

## Introduction to KRAS G12C and Mechanisms of Resistance

KRAS is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, which results in a glycine-to-cysteine substitution at codon 12, renders the KRAS protein constitutively active, driving downstream signaling pathways that promote cell proliferation and survival, primarily the MAPK and PI3K pathways.<sup>[1]</sup> The development of specific inhibitors like sotorasib and adagrasib, which covalently bind to the mutant cysteine, has provided a new therapeutic avenue for patients with KRAS G12C-mutant tumors.<sup>[2]</sup>

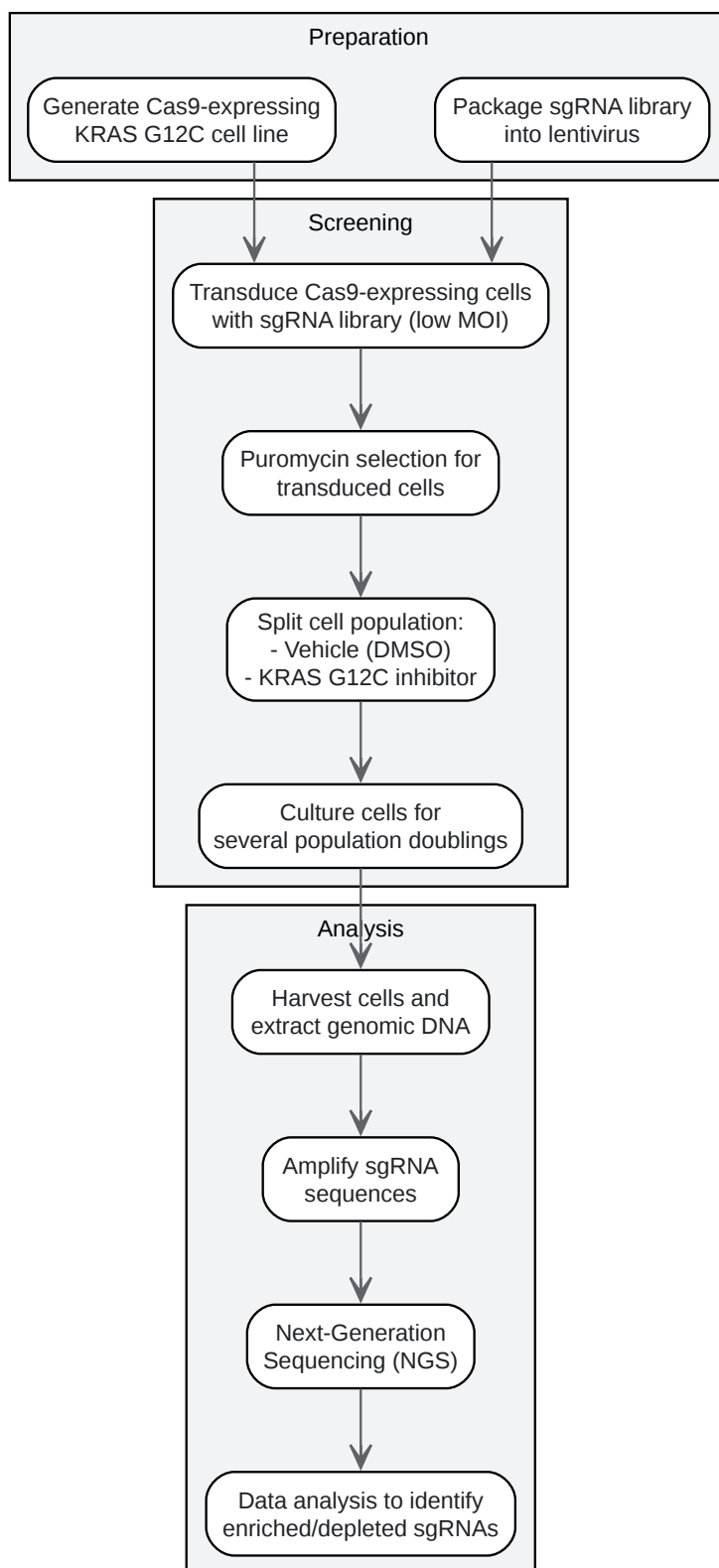
Despite initial promising responses, many patients develop resistance to these inhibitors through various mechanisms.<sup>[1]</sup> These can be broadly categorized as:

- On-target resistance: Acquired secondary mutations in the KRAS gene that prevent inhibitor binding or favor the active GTP-bound state.<sup>[3]</sup>
- Off-target resistance: Activation of alternative signaling pathways that bypass the need for KRAS signaling. This can involve mutations or amplifications in upstream receptor tyrosine kinases (RTKs) or downstream effectors in the MAPK and PI3K pathways.<sup>[1][3]</sup> Other implicated pathways include the YAP/TAZ/TEAD pathway.<sup>[4]</sup>

CRISPR/Cas9-based functional genomics screening is a powerful, unbiased approach to identify genes whose loss confers resistance or sensitivity to a given therapy, thereby elucidating the complex network of cellular pathways that contribute to drug response.<sup>[4][5]</sup>

## Experimental Workflow: CRISPR/Cas9 Screening

A pooled, genome-wide CRISPR/Cas9 knockout screen is performed to identify genes whose loss of function leads to resistance to a KRAS G12C inhibitor. The general workflow is depicted below.



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CRISPR/Cas9 screening workflow.

## Detailed Experimental Protocols

### Generation of Cas9-Expressing Stable Cell Lines

- **Cell Line Selection:** Choose a KRAS G12C-mutant cancer cell line relevant to the disease of interest (e.g., NCI-H358, NCI-H23 for non-small cell lung cancer).
- **Lentiviral Transduction:** Transduce the parental cell line with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin).
- **Selection:** Select for successfully transduced cells by culturing in the presence of the appropriate antibiotic (e.g., 10 µg/mL blasticidin) until a resistant population is established.
- **Validation:** Confirm Cas9 expression and activity using a functional assay (e.g., GFP knockout with a validated sgRNA) or Western blot.

### Lentiviral Packaging of sgRNA Library

- **Library Selection:** Utilize a genome-wide human sgRNA library such as the Brunello or TKOv3 library, which typically contains multiple sgRNAs per gene to ensure robust knockout.
- **Transfection:** Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.
- **Virus Harvest:** Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
- **Titration:** Determine the viral titer to calculate the required volume for transduction at the desired multiplicity of infection (MOI).

### CRISPR/Cas9 Screen

- **Transduction:** Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA. Maintain a high representation of the library (e.g., 500-1000 cells per sgRNA).
- **Antibiotic Selection:** Select for transduced cells using puromycin (determine the optimal concentration, e.g., 2 µg/mL, through a kill curve).

- **Baseline Sample (T0):** After selection, harvest a representative population of cells to serve as the baseline for sgRNA distribution.
- **Drug Treatment:** Split the remaining cells into two arms: a control group treated with vehicle (DMSO) and a treatment group treated with the KRAS G12C inhibitor (e.g., sotorasib or adagrasib) at a concentration that inhibits growth but does not cause complete cell death (e.g., IC50 or 2x IC50).
- **Cell Culture:** Passage the cells for a sufficient period to allow for the enrichment of resistant clones (e.g., 14-21 days or 8-12 population doublings), maintaining library representation at each passage.
- **Final Harvest:** Harvest cells from both the vehicle and drug-treated arms.

## Identification of Resistance Genes

- **Genomic DNA Extraction:** Isolate genomic DNA from the T0 and final harvested cell populations.
- **sgRNA Amplification:** Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.
- **Next-Generation Sequencing (NGS):** Sequence the amplified sgRNA libraries to determine the relative abundance of each sgRNA in each condition.
- **Data Analysis:** Utilize bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the drug-treated population compared to the vehicle-treated and T0 populations.<sup>[6]</sup> Genes targeted by these enriched sgRNAs are considered potential resistance genes.

## Quantitative Data Summary

The results of a CRISPR screen are typically represented by gene-level scores that indicate the degree of enrichment or depletion. The following tables provide a representative summary of genes identified as promoting resistance to KRAS G12C inhibitors upon their knockout.

Table 1: Top Gene Hits from a Genome-Wide CRISPR Screen for Resistance to KRAS G12C Inhibitor

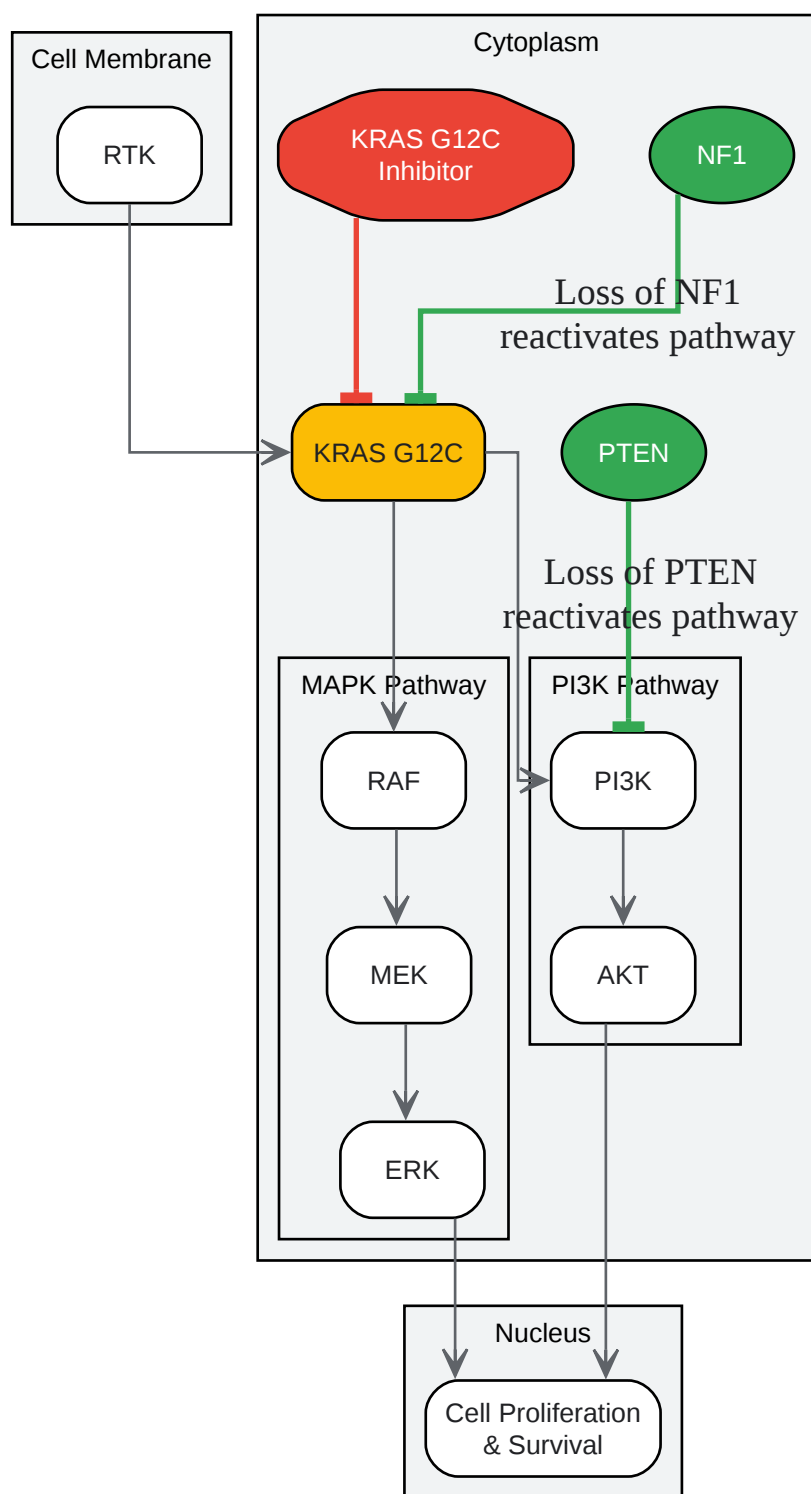
Gene Symbol	Description	Log2 Fold Change (Drug vs. Vehicle)	False Discovery Rate (FDR)
PTEN	Phosphatase and tensin homolog	3.2	< 0.01
NF1	Neurofibromin 1	2.8	< 0.01
CDKN2A	Cyclin-dependent kinase inhibitor 2A	2.5	< 0.02
KEAP1	Kelch-like ECH-associated protein 1	2.1	< 0.05
STK11	Serine/threonine kinase 11 (LKB1)	1.9	< 0.05

Table 2: Pathway Enrichment Analysis of Resistance Genes

Pathway	Number of Genes	p-value
PI3K-Akt Signaling Pathway	15	1.2e-5
MAPK Signaling Pathway	12	3.5e-4
Cell Cycle Regulation	10	8.1e-4
Hippo/YAP-TAZ Signaling	8	2.0e-3

## Signaling Pathways Implicated in Resistance

CRISPR screens have identified several key signaling pathways that, when dysregulated, can lead to resistance to KRAS G12C inhibitors. The loss of tumor suppressors like PTEN and NF1 can reactivate the PI3K and MAPK pathways, respectively, bypassing the inhibition of KRAS.



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